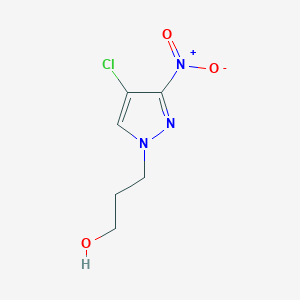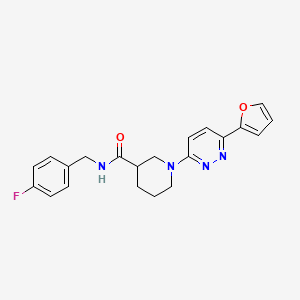![molecular formula C21H21N3O2S B2802338 3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 851095-97-1](/img/structure/B2802338.png)
3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide” is a complex organic molecule. It contains a phenylsulfanyl group, a tetrahydronaphthalen-2-yl group, and a 1,3,4-oxadiazol-2-yl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a cyclic structure (tetrahydronaphthalen-2-yl). The 1,3,4-oxadiazole ring is a heterocyclic compound containing oxygen and nitrogen .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. The phenylsulfanyl group might undergo oxidation, and the oxadiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence its properties .Aplicaciones Científicas De Investigación
Chemical Structure and Drug Synthesis
3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide is a compound that features in the synthesis and pharmacological investigation of 1,3,4-oxadiazole derivatives, a class of compounds known for a wide array of biological activities. 1,3,4-Oxadiazole, a five-membered aromatic ring, is highlighted for its effectiveness in binding with various enzymes and receptors through numerous weak interactions in biological systems, hence demonstrating a range of bioactivities. The structural motif of 1,3,4-oxadiazole plays a pivotal role in medicinal chemistry due to its potential in contributing to the development of novel therapeutic agents across a spectrum of diseases, including cancer, microbial infections, and inflammatory conditions (Verma et al., 2019).
Biological and Pharmacological Activities
The incorporation of the 1,3,4-oxadiazole ring into compounds like 3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide has led to the discovery of molecules with high therapeutic potency. These derivatives have been extensively utilized in treating various ailments due to their significant development value. The therapeutic applications of these compounds are vast, including anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, antineuropathic, antihypertensive, antihistaminic, antiparasitic, antiobesity, antiviral, and other medicinal agents. Such diversity in biological activity underscores the importance of 1,3,4-oxadiazole derivatives in drug discovery and development processes (Verma et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c25-19(12-13-27-18-8-2-1-3-9-18)22-21-24-23-20(26-21)17-11-10-15-6-4-5-7-16(15)14-17/h1-3,8-11,14H,4-7,12-13H2,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXMFHYOLJQQHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)NC(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-phenylsulfanyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B2802255.png)

![N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2802257.png)







![2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2802274.png)


